molecular formula C16H15BrN2O2S2 B2512535 (Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 851080-60-9

(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2512535
CAS RN: 851080-60-9
M. Wt: 411.33
InChI Key: YWFHYYIDFHMRGA-VLGSPTGOSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic effects .


Synthesis Analysis

The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be determined by various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (HNMR), and mass spectrometry (GCMS) .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive positions on the thiazole ring. These reactions include donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined by elemental analysis and various spectroscopic techniques .

Scientific Research Applications

Agrochemicals

Thiazole derivatives, including our compound of interest, have found applications in agrochemicals. These compounds can act as pesticides, herbicides, or fungicides. Their ability to interfere with biological processes in pests or pathogens makes them valuable tools for crop protection. Researchers explore the potential of (Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide as a novel agrochemical agent, aiming to enhance crop yield and reduce environmental impact .

Drug Design and Discovery

Given its diverse biological activities, researchers may explore modifications of (Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide to create new drug candidates. Rational design and optimization could lead to potent molecules for various therapeutic purposes.

Safety and Hazards

The safety and hazards associated with a specific thiazole derivative would depend on its specific structure and biological activity. It’s important to note that while some thiazole derivatives have beneficial medicinal properties, others may have toxic effects .

Future Directions

Thiazole derivatives are a promising area of research in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new thiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

5-bromo-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S2/c1-4-19-13-10(21-3)6-5-9(2)14(13)23-16(19)18-15(20)11-7-8-12(17)22-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFHYYIDFHMRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(S3)Br)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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